molecular formula C14H11BrF3NO B2964794 4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 329777-42-6

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2964794
CAS No.: 329777-42-6
M. Wt: 346.147
InChI Key: CYNXHIKETOAAPK-UHFFFAOYSA-N
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Description

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol is an organic compound that features both bromine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinones, while substitution of the bromine atom can yield various substituted phenols.

Scientific Research Applications

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

4-bromo-2-[[3-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-7,19-20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNXHIKETOAAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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